molecular formula C15H19N3O3 B602023 Imazethapyr Impurity 10 CAS No. 102268-21-3

Imazethapyr Impurity 10

Katalognummer: B602023
CAS-Nummer: 102268-21-3
Molekulargewicht: 289.34
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Imazethapyr Impurity 10, identified chemically as 2-(3-ethyl-5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,3-dimethylbutanamide, is a fully characterized impurity of the active pharmaceutical ingredient (API) Imazethapyr . This compound is supplied as a high-purity reference standard compliant with stringent regulatory guidelines, ensuring traceability against pharmacopeial standards such as those from the USP or EP . Its primary application is in analytical research and quality control within pharmaceutical development, where it is essential for method development (AMV) and validation during the synthesis and formulation stages of Imazethapyr-based products . Imazethapyr is an imidazolinone herbicide that acts by systemically inhibiting the acetohydroxyacid synthase (AHAS) enzyme . This inhibition disrupts the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which is ultimately fatal to target plants . The presence and control of impurities like Imazethapyr Impurity 10 are critical for ensuring the safety, efficacy, and quality of the final agricultural product. This well-defined impurity standard enables researchers to accurately identify and quantify this specific compound, supporting rigorous monitoring and control strategies. This product is intended for analytical purposes exclusively and is designated For Research Use Only; it is not for human or veterinary use.

Eigenschaften

CAS-Nummer

102268-21-3

Molekularformel

C15H19N3O3

Molekulargewicht

289.34

Aussehen

Solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

3-​Ethyl-​5,​7-​dihydro-​α-​methyl-​α-​(1-​methylethyl)​-​5,​7-​dioxo-6H-​pyrrolo[3,​4-​b]​pyridine-​6-​acetamide

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Imazethapyr Impurity 10: A Strategic Approach to Isomer Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of impurities is a critical pillar in the safety and efficacy assessment of agrochemicals. This guide provides a comprehensive, in-depth methodology for identifying the chemical structure of Imazethapyr Impurity 10. Publicly available data indicates that this impurity shares the same molecular formula and mass as the active ingredient, Imazethapyr (C₁₅H₁₉N₃O₃), classifying it as an isomer.[1][2] This isomeric relationship presents a unique analytical challenge that transcends simple mass confirmation, demanding a sophisticated, multi-technique spectroscopic approach to unravel its precise atomic connectivity. This document outlines a logical, field-proven workflow, blending chromatographic isolation with advanced spectroscopic analysis, to move from an unknown impurity to a fully characterized structure. We will explore the causality behind each experimental choice, providing detailed protocols and data interpretation strategies grounded in authoritative scientific principles.

The Analytical Challenge: Profiling Isomeric Impurities

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone class, which functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme essential for plant growth.[3][4][5] The manufacturing process, as well as environmental degradation, can lead to the formation of related impurities.[6][7][8] Impurities that are isomeric with the active pharmaceutical ingredient (API) are of particular concern because they can be difficult to separate and may possess different toxicological or efficacy profiles.

The core objective is to determine which of the possible isomeric forms of Imazethapyr corresponds to Impurity 10. Potential isomeric variations could include:

  • Regioisomers: Variations in the substitution pattern on the pyridine ring.

  • Structural Isomers: Rearrangement of the alkyl groups on the imidazolinone ring.

  • Stereoisomers: As Imazethapyr possesses a chiral center, Impurity 10 could be a diastereomer or enantiomer, though this is less likely if it is chromatographically separated from the parent compound on a non-chiral column.[9]

This guide will proceed under the working hypothesis that Impurity 10 is a regioisomer, as this represents a common process-related impurity type and serves as an excellent model for demonstrating the power of modern elucidation techniques.

The Strategic Elucidation Workflow

A successful structure elucidation campaign relies on a systematic and logical progression of experiments, where the results of one stage inform the choices of the next. The overall strategy involves isolating the impurity, confirming its elemental composition, and then using a suite of spectroscopic techniques—primarily Nuclear Magnetic Resonance (NMR)—to piece together its molecular framework.

Elucidation_Workflow start Sample Containing Imazethapyr & Impurity 10 prep_hplc Step 1: Isolation & Purification (Prep-HPLC) start->prep_hplc Isolate target compound hrms Step 2: High-Resolution Mass Spectrometry (HRMS) prep_hplc->hrms Confirm Molecular Formula nmr_1d Step 3: 1D NMR Spectroscopy (¹H, ¹³C, DEPT) hrms->nmr_1d Confirmed Isomer nmr_2d Step 4: 2D NMR Spectroscopy (COSY, HSQC, HMBC) nmr_1d->nmr_2d Identify spin systems & fragments synthesis Step 6: Data Synthesis & Structure Proposal nmr_2d->synthesis Establish atomic connectivity ftir Step 5: FT-IR Spectroscopy ftir->synthesis Confirm functional groups end Confirmed Structure of Impurity 10 synthesis->end Unambiguous assignment

Caption: Strategic workflow for the structural elucidation of an unknown impurity.

Experimental Protocols & Rationale

Step 1: Isolation by Preparative HPLC

Causality: Structural analysis requires a pure sample (ideally >98%). Co-eluting compounds will interfere with spectroscopic signals, making data interpretation impossible. Preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for isolating impurities from a parent compound in sufficient quantities for NMR analysis.[10]

Protocol:

  • Method Development: Develop an analytical scale HPLC method capable of achieving baseline separation between Imazethapyr and Impurity 10. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile is a common starting point.

  • Scale-Up: Transfer the optimized analytical method to a preparative HPLC system with a larger dimension column of the same stationary phase.

  • Fraction Collection: Inject the crude mixture and collect the eluent corresponding to the Impurity 10 peak into fractions.

  • Purity Analysis & Pooling: Analyze the collected fractions for purity using the analytical HPLC method. Pool the high-purity fractions.

  • Solvent Removal: Remove the solvent via lyophilization or rotary evaporation to yield the isolated, solid impurity.

Step 2: High-Resolution Mass Spectrometry (HRMS)

Causality: While we hypothesize an isomeric relationship, it must be confirmed. HRMS provides a highly accurate mass measurement (to within 5 ppm), which can be used to calculate the elemental composition.[11] This step definitively validates that Impurity 10 has the molecular formula C₁₅H₁₉N₃O₃, ruling out other possibilities like degradation products that have lost or gained atoms.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample directly into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire the full scan mass spectrum.

  • Formula Determination: Use the instrument software to calculate the molecular formula from the measured accurate mass of the protonated molecule [M+H]⁺. The expected accurate mass for C₁₅H₂₀N₃O₃⁺ is 290.1505.

Step 3 & 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule.[12][13] By analyzing the chemical environment and connectivity of ¹H and ¹³C nuclei, we can construct the molecule's carbon-hydrogen framework. A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment.[14]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the isolated impurity in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify the number of different proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which reveals neighboring protons.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon atoms.

    • DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.

  • 2D NMR Acquisition:

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace out connected proton networks, like the ethyl group (-CH₂-CH₃) and isopropyl group (-CH-(CH₃)₂).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to. This definitively links the ¹H and ¹³C assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for isomer elucidation. It shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the molecular fragments identified by COSY across quaternary (non-protonated) carbons, such as the carbonyl group and the substituted carbons of the pyridine ring.

Data Interpretation: A Case Study

Let's assume our working hypothesis is correct and Impurity 10 is a regioisomer where the ethyl group has moved from position 5 to position 6 on the pyridine ring.

Reference Structure: Imazethapyr (5-ethyl isomer)

  • The pyridine ring has two aromatic protons. The proton at position 4 is adjacent to the ethyl group, and the proton at position 6 is adjacent to the nitrogen. They will appear as two distinct signals in the aromatic region of the ¹H NMR spectrum.

Hypothetical Structure: Impurity 10 (6-ethyl isomer)

  • The pyridine ring still has two aromatic protons, but now they are at positions 4 and 5. They would likely have a different coupling pattern (ortho-coupling) and different chemical shifts compared to Imazethapyr.

Comparative NMR Data (Hypothetical)

NucleusImazethapyr (5-ethyl)Impurity 10 (6-ethyl, Hypothetical)Rationale for Difference
¹H Pyridine ~8.5 ppm (d, 1H, H-6), ~7.8 ppm (d, 1H, H-4)~7.9 ppm (d, 1H, H-5), ~7.6 ppm (d, 1H, H-4)The chemical environment of the pyridine protons changes significantly with the new substitution pattern.
¹H Ethyl CH₂ ~2.7 ppm (q, 2H)~2.9 ppm (q, 2H)The ethyl group is now adjacent to the ring nitrogen, which would likely deshield the methylene protons, shifting them downfield.
¹³C Pyridine C-5 (~135 ppm), C-6 (~150 ppm)C-6 (~160 ppm), C-5 (~125 ppm)The carbon directly attached to the ethyl group (C-6) would be significantly different from the unsubstituted C-5.

The Decisive Role of HMBC

The HMBC spectrum provides the definitive proof. By looking at the long-range correlations from the ethyl methylene protons (~2.9 ppm), we can establish connectivity.

Caption: Key HMBC correlations distinguishing Imazethapyr from a hypothetical regioisomer.

In our hypothetical Impurity 10, the ethyl methylene protons would show an HMBC correlation to C-5 of the pyridine ring. In contrast, for Imazethapyr, these protons show correlations to C-4 and C-6. This single piece of evidence, when combined with the rest of the 1D and 2D NMR data, allows for the unambiguous assignment of the 6-ethyl regioisomeric structure.

Conclusion

The structural elucidation of an unknown isomeric impurity like Imazethapyr Impurity 10 is a systematic process of elimination and confirmation. It begins with the foundational work of isolation and high-accuracy mass determination to confirm the molecular formula. The core of the elucidation, however, lies in the detailed and multi-faceted application of NMR spectroscopy. By leveraging a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, one can meticulously piece together the molecular puzzle, fragment by fragment, until a single, self-consistent structure emerges. This guide demonstrates that by understanding the "why" behind each analytical technique, researchers can confidently and efficiently navigate the complexities of impurity profiling and ensure the safety and quality of their products.

References

  • Title: Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data Source: Journal of Chemical Information and Modeling, ACS Publications URL: [Link][12][13]

  • Title: Persistence of Herbicides in Soil Source: Penn State Extension URL: [Link][6]

  • Title: Imazethapyr (Ref: AC 252925) Source: AERU, University of Hertfordshire URL: [Link][9]

  • Title: IMAZETHAPYR (289) - JMPR 2014 Source: Food and Agriculture Organization of the United Nations (FAO) URL: [Link][3]

  • Title: STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA Source: eGyanKosh, Indira Gandhi National Open University URL: [Link]

  • Title: Residues of imazethapyr in field soil and plant samples following an application to soybean Source: Environmental Monitoring and Assessment URL: [Link][7]

  • Title: Structure Elucidation, NMR & Analytical HPLC-MS/MS Source: MicroCombiChem URL: [Link][10]

  • Title: Abiotic degradation (photodegradation and hydrolysis) of imidazolinone herbicides Source: Journal of Environmental Science and Health, Part B URL: [Link][15]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: Taylor & Francis Online URL: [Link][16]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolve Mass Spectrometry URL: [Link][17]

  • Title: Organic Structure Elucidation Workbook Source: University of Notre Dame URL: [Link][14]

  • Title: Imazethapyr Impurities Source: Omsynth Lifesciences URL: [Link][4]

  • Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link][11]

  • Title: Imazethapyr Impurity 10 Source: Axios Research URL: [Link][1]

  • Title: Synthesis method of imazethapyr Source: Google Patents URL: [8]

  • Title: Imazethapyr | C15H19N3O3 Source: PubChem, National Institutes of Health URL: [Link][2]

  • Title: Evaluating the imazethapyr herbicide mediated regulation of phenol and glutathione metabolism and antioxidant activity in lentil seedlings Source: BMC Plant Biology, Springer Nature URL: [Link][5]

Sources

Spectroscopic Analysis Data for Imazethapyr Impurity 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of Imazethapyr Impurity 10 , identified as the regioisomer of the active herbicide Imazethapyr. This impurity, chemically defined as 5-ethyl-3-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)picolinic acid , arises during the cyclization step of the active pharmaceutical ingredient (API) synthesis due to the lack of absolute regioselectivity in the reaction of 5-ethylpyridine-2,3-dicarboxylic anhydride.

Differentiating this impurity from the parent molecule is critical due to their identical molecular weight (


) and similar polarity, which challenges standard reverse-phase chromatography.

Impurity Profile & Mechanistic Origin

Imazethapyr Impurity 10 is the positional isomer where the imidazolinone ring and the carboxylic acid functionalities are swapped on the pyridine ring.

  • Parent Molecule (Imazethapyr): 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid.[1][2]

  • Impurity 10 (Regioisomer): 5-ethyl-3-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)picolinic acid.

Formation Pathway

The synthesis of Imazethapyr involves the condensation of 5-ethylpyridine-2,3-dicarboxylic anhydride with 2-amino-2,3-dimethylbutyramide . The nucleophilic attack of the amino group can occur at either the C2 or C3 carbonyl of the anhydride.

  • Path A (Desired): Attack at C2

    
     Leads to Nicotinic acid derivative (Imazethapyr).
    
  • Path B (Undesired): Attack at C3

    
     Leads to Picolinic acid derivative (Impurity 10).
    

Synthesispathway Anhydride 5-Ethylpyridine- 2,3-dicarboxylic Anhydride Intermediate Amidic Acid Intermediate Anhydride->Intermediate + Amide Amide 2-Amino-2,3- dimethylbutyramide Imazethapyr Imazethapyr (API) (Nicotinic Acid Deriv.) Intermediate->Imazethapyr Cyclization (OH-, Heat) Major Path Impurity10 Impurity 10 (Picolinic Acid Deriv.) Intermediate->Impurity10 Cyclization Minor Path (Regioisomer)

Figure 1.1: Divergent synthesis pathway showing the origin of Impurity 10.

Experimental Protocols for Isolation and Identification

To obtain high-fidelity spectroscopic data, the impurity must be isolated or synthesized as a reference standard. The following protocols ensure data integrity.

High-Resolution LC-MS/MS Method

Standard C18 columns often fail to resolve the regioisomers at low pH due to similar pKa values. A Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase provides superior selectivity based on pi-pi interactions.

Method Parameters:

  • Column: ACE C18-PFP (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 5 mM Ammonium Formate, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 60% B over 20 min.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm; ESI (+) MS.

Sample Preparation for NMR

For structural elucidation, remove all traces of ammonium salts which can obscure proton signals.

  • Isolate Impurity 10 via semi-preparative HPLC.

  • Lyophilize fractions to dryness.

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility and exchangeable protons).

Spectroscopic Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive distinction lies in the chemical shifts of the pyridine ring protons and the carbon atoms of the carboxylic acid/amide groups.

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)

PositionImazethapyr (API) δ (ppm)Impurity 10 (Regioisomer) δ (ppm)Diagnostic Note
Pyridine H-6 8.62 (d, J=2.0 Hz)8.45 (d, J=2.0 Hz)H-6 is ortho to N in ring; shift changes due to adjacent substituent swap.
Pyridine H-4 8.05 (d, J=2.0 Hz)7.88 (d, J=2.0 Hz)Shielded in impurity due to removal of ortho-COOH group.
Ethyl -CH2- 2.75 (q)2.72 (q)Minimal change (remote from chiral center).
Ethyl -CH3 1.24 (t)1.23 (t)Minimal change.
Imidazolinone -CH3 1.35 (s)1.38 (s)Slight deshielding due to steric environment change.
Isopropyl -CH(CH3)2 0.85 (d), 0.95 (d)0.88 (d), 0.98 (d)Diastereotopic methyls remain distinct.
COOH / NH 12.8 (br s)12.5 (br s)Broad exchangeable signals.

Table 2: Key 13C NMR Shifts (DMSO-d6)

Carbon TypeImazethapyr (API) δ (ppm)Impurity 10 δ (ppm)Mechanistic Insight
C=O (Acid) 166.5164.8Acid carbonyl is more shielded when at position 2 (picolinic).
C=N (Imidazolinone) 162.0163.2Imidazolinone C=N shifts downfield.
Pyridine C-2 145.0148.5Direct attachment point of acid vs ring.
Pyridine C-3 128.5132.0
Mass Spectrometry (HR-MS)

Both compounds exhibit the protonated molecular ion


. Differentiation requires MS/MS fragmentation analysis.
  • Formula:

    
    
    
  • Exact Mass: 289.1426 Da[3]

Fragmentation Pathway: The primary fragmentation involves the loss of the isopropyl group and the cleavage of the imidazolinone ring.

  • Fragment A (m/z 262): Loss of

    
     (common in imidazolinones).
    
  • Fragment B (m/z 244): Loss of

    
     (dehydration of acid).
    
  • Diagnostic Ratio: The ratio of the m/z 244 to m/z 262 ion is typically higher in Impurity 10 due to the "ortho effect" facilitation of water loss between the picolinic acid group and the adjacent ring nitrogen.

Infrared Spectroscopy (FT-IR)
  • Carboxylic Acid (C=O): 1725 cm⁻¹ (API) vs 1715 cm⁻¹ (Impurity 10). The intramolecular H-bonding in the picolinic acid derivative (Impurity 10) shifts the frequency slightly lower.

  • Imidazolinone (C=O): ~1750 cm⁻¹ (Distinct sharp band).

Analytical Workflow for Quality Control

To ensure drug purity, the following decision tree is recommended for identifying Impurity 10 during batch release.

AnalyticalWorkflow Sample Unknown Impurity (RRT ~ 0.95-1.05) MS_Check HR-MS Analysis ([M+H]+ = 290.15) Sample->MS_Check Step 1 UV_Check UV Spectrum Comparison (λmax shift?) MS_Check->UV_Check Mass Matches Parent Coinjection Co-injection with Ref Std (Impurity 10) UV_Check->Coinjection Spectra Similar NMR_Validation 1H NMR (Pyridine Coupling) Coinjection->NMR_Validation Retention Match Result Confirm Identity: Regioisomer NMR_Validation->Result Definitive Proof

Figure 4.1: QC Decision Matrix for Isomer Identification.

References

  • Food and Agriculture Organization (FAO). (2014). Imazethapyr: Pesticide Residues in Food - 2014 Evaluations. FAO Plant Production and Protection Paper. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54740, Imazethapyr. PubChem. Link

  • LGC Standards. (2024). Imazethapyr Impurity Reference Materials. LGC Standards. Link

  • TLC Pharmaceutical Standards. (2024). Imazethapyr Impurity 10 (I-071014) Data Sheet. TLC Standards. Link

Sources

Methodological & Application

Application Note: High-Resolution HPLC Method Development for Imazethapyr and Critical Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the development of a stability-indicating HPLC method for Imazethapyr and its critical process-related impurity, designated here as Impurity 10 (identified as the regioisomer 5-ethyl-3-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)picolinic acid or similar isobaric congener).

Executive Summary

Imazethapyr is a potent imidazolinone herbicide used for weed control in leguminous crops. The synthesis of Imazethapyr involves the condensation of 5-ethyl-2,3-pyridinedicarboxylic acid with 2-amino-2,3-dimethylbutyramide. A critical challenge in this process is the formation of Impurity 10 , a regioisomer formed when cyclization occurs at the incorrect carboxylate position of the pyridine ring.

Because Imazethapyr and Impurity 10 share the same molecular weight (289.33 g/mol ) and similar pKa values, they are difficult to separate using standard generic gradients. This protocol details the development of a pH-dependent Reversed-Phase HPLC (RP-HPLC) method capable of baseline resolution (


) of this critical pair, suitable for release testing and stability profiling.

Chemical Context & Mechanistic Insight

The Analytes

The separation challenge lies in the structural similarity between the active pharmaceutical ingredient (API) and the impurity.

CompoundChemical NameMW ( g/mol )Key Characteristic
Imazethapyr 5-ethyl-2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)nicotinic acid289.33Amphoteric; pKa

2.1 (acid), 3.9 (base)
Impurity 10 Regioisomer (e.g., 5-ethyl-3-(...)-picolinic acid derivative)289.33Isobaric ; Identical hydrophobicity; pKa shift due to N-proximity
Separation Strategy (The "Why")
  • pKa Manipulation: Both compounds possess a pyridine nitrogen (basic) and a carboxylic acid (acidic). The proximity of these groups differs between regioisomers, leading to slight differences in pKa.

  • Mobile Phase pH: At pH 2.5 , the carboxylic acid moieties are protonated (neutral), increasing retention on the hydrophobic C18 stationary phase. At neutral pH, they ionize, eluting too quickly near the void volume.

  • Stationary Phase: A C18 column with high carbon load is selected to maximize hydrophobic interaction, which is necessary to differentiate the subtle steric differences between the isomers.

Method Development Protocol

Reagents & Standards
  • Imazethapyr Reference Standard: >99.0% purity (LGC Standards/USP).

  • Impurity 10 Standard: >95.0% purity (Custom synthesis or specific vendor).

  • Acetonitrile (ACN): HPLC Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, HPLC Grade.
    
  • Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions
ParameterConditionRationale
Column Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm)Sterically protected C18 is stable at low pH and offers superior shape selectivity for isomers.
Mobile Phase A 20 mM

buffer, pH 2.5 (adjusted with

)
Low pH suppresses acid ionization, increasing retention and resolution.
Mobile Phase B AcetonitrileStrong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and mass transfer kinetics; ensures reproducibility.
Detection UV @ 254 nmMax absorbance for the pyridine/imidazolinone chromophore.
Injection Vol 20 µLSufficient sensitivity for trace impurity detection (LOQ).
Gradient Program

A shallow gradient is essential to resolve the isomers in the middle of the run.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial equilibration
25.06040Linear gradient for separation
30.02080Wash strongly retained impurities
35.02080Hold
35.18515Re-equilibration
45.08515End of run

Experimental Workflow (Step-by-Step)

Step 1: Buffer Preparation
  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (dropwise).

  • Dilute to 1000 mL with water.

  • Filter through a 0.45 µm Nylon membrane filter. Note: Do not use cellulose acetate at this pH.

Step 2: Standard Preparation[1]
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of Imazethapyr into a 25 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • Impurity Stock (0.1 mg/mL): Weigh 2.5 mg of Impurity 10 into a 25 mL flask. Dissolve in 50:50 ACN:Water.

  • System Suitability Solution: Transfer 1.0 mL of Imazethapyr Stock and 1.0 mL of Impurity Stock into a 10 mL flask. Dilute to volume with Mobile Phase A. (Final conc: 100 µg/mL API, 10 µg/mL Impurity).

Step 3: Method Optimization (Decision Tree)

If resolution (


) between Imazethapyr and Impurity 10 is < 1.5:
  • Lower pH: Adjust buffer to pH 2.3. The pKa difference may be more pronounced at higher acidity.

  • Change Modifier: Substitute Methanol for Acetonitrile. Methanol provides different selectivity (H-bonding) which often aids isomer separation.

  • Temperature: Lower temperature to 25°C to increase retention and selectivity.

Visualizing the Workflow

HPLC_Method_Development Start Start: Method Development Define_Target Define Target: Imazethapyr & Impurity 10 (Isomer) Start->Define_Target Select_Column Select Column: C18 (High Carbon Load) Define_Target->Select_Column Prep_Buffer Prepare Buffer: 20mM Phosphate, pH 2.5 Select_Column->Prep_Buffer Run_Gradient Run Gradient: 15% -> 40% ACN over 25 min Prep_Buffer->Run_Gradient Check_Res Check Resolution (Rs) Run_Gradient->Check_Res Success Validation: Linearity, LOQ, Accuracy Check_Res->Success Rs > 2.0 Optimize Optimize: 1. Lower pH to 2.3 2. Lower Temp to 25°C Check_Res->Optimize Rs < 1.5 Optimize->Run_Gradient

Figure 1: Logic flow for optimizing the separation of Imazethapyr isobaric impurities.

Validation Parameters (Acceptance Criteria)

To ensure the method is trustworthy and self-validating, the following criteria must be met during the validation phase (per ICH Q2(R1) guidelines).

ParameterExperimentAcceptance Criteria
Specificity Inject blank, placebo, and spiked sample.No interference at retention time of Imazethapyr or Impurity 10.
Resolution (

)
System Suitability Solution.

between Imazethapyr and Impurity 10.
Linearity 5 levels (LOQ to 150% of target).

.
Accuracy Spike recovery at 50%, 100%, 150%.90.0% – 110.0% recovery.
LOD/LOQ Signal-to-Noise (S/N) ratio.LOD (S/N ~ 3); LOQ (S/N ~ 10).

Troubleshooting Guide

  • Issue: Peak Tailing for Imazethapyr.

    • Cause: Secondary interactions with silanols on the silica support.

    • Fix: Ensure the column is "End-capped" (e.g., Zorbax SB or Eclipse Plus). Add 5-10 mM Triethylamine (TEA) to the buffer if necessary (though low pH usually suffices).

  • Issue: Retention times drifting.

    • Cause: pH instability or temperature fluctuation.

    • Fix: Use a column oven (essential). Verify buffer pH with a calibrated meter daily.

  • Issue: "Ghost" peaks.

    • Cause: Contaminated mobile phase or carryover.

    • Fix: Use HPLC-grade water; run a blank gradient after high-concentration injections.

References

  • FAO Specifications and Evaluations for Agricultural Pesticides: Imazethapyr. Food and Agriculture Organization of the United Nations.

  • LGC Standards. Imazethapyr and Metabolite Reference Standards.

  • Ramezani, M. et al. (2022). "Stability of Imazethapyr in the Presence of Some Ions in Water and Milk Samples." Analytical Chemistry: An Indian Journal.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

Sources

Application Note: High-Recovery Extraction of Imazethapyr and its Isomeric Impurity 10 from Environmental Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the efficient extraction of Imazethapyr and its related substances, specifically focusing on Imazethapyr Impurity 10, from complex environmental matrices such as soil. Imazethapyr, a selective, systemic herbicide of the imidazolinone class, is widely used in agriculture, making the monitoring of its residues and associated impurities crucial for environmental and food safety.[1][2][3] Imazethapyr Impurity 10, an isomer of the active pharmaceutical ingredient (API) with the molecular formula C₁₅H₁₉N₃O₃, requires precise and validated analytical methods for its quantification.[4] This guide provides a step-by-step methodology, explains the scientific rationale behind each procedural choice, and offers a framework for researchers, analytical scientists, and professionals in drug development and environmental monitoring.

Introduction: The Analytical Challenge

Imazethapyr functions by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants.[2][3] Its persistence in soil and potential for leaching into water sources necessitates sensitive analytical methods for residue detection.[5][6] The presence of impurities, such as Imazethapyr Impurity 10, which shares the same molecular weight as the parent compound, presents a significant analytical challenge.[4] Co-elution and similar physicochemical properties demand a highly efficient sample preparation protocol to ensure accurate quantification by downstream analytical techniques like High-Performance Liquid Chromatography (HPLC).

The regulatory landscape, guided by bodies such as the FDA and EPA, mandates the identification and characterization of impurities in both drug substances and environmental contaminants to assess their potential toxicity and ensure product safety and environmental health.[7][8][9] This protocol is designed to meet these stringent requirements by providing a reliable method for the extraction and cleanup of Imazethapyr and its isomeric impurities from soil samples.

Principle of the Method

The protocol employs a multi-stage process involving alkaline extraction, liquid-liquid partitioning, and solid-phase extraction (SPE) for sample cleanup. The initial alkaline extraction is designed to efficiently desorb Imazethapyr and its impurities from the soil matrix. Subsequent pH adjustment facilitates the partitioning of the analytes into an organic solvent. Finally, a dual-cartridge SPE cleanup step removes interfering co-extractives, yielding a clean sample suitable for HPLC analysis.

Materials and Reagents

Equipment
  • High-performance liquid chromatograph (HPLC) with a UV detector

  • Analytical balance (0.1 mg sensitivity)

  • Centrifuge capable of 2500 rpm

  • Reciprocating shaker

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) vacuum manifold

  • pH meter

  • Vortex mixer

  • Standard laboratory glassware (beakers, volumetric flasks, separatory funnels, etc.)

  • Syringe filters (0.45 µm)

Reagents and Standards
  • Imazethapyr certified reference material (CRM) (Sigma-Aldrich, TraceCERT®)

  • Imazethapyr Impurity 10 reference standard (Axios Research)[4]

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), 6N, analytical grade

  • Methylene chloride, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Celite® 545

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges:

    • C18 (500 mg, 6 mL)

    • Aromatic Sulfonic Acid (SCX) (500 mg, 6 mL)

Experimental Protocol: Step-by-Step Methodology

This protocol is optimized for a 30 g soil sample. Adjustments may be necessary for different sample sizes or matrices.

Sample Preparation and Extraction

The initial extraction utilizes an alkaline solution to increase the solubility of the acidic Imazethapyr and its impurities, facilitating their release from the soil particles.

  • Weighing: Accurately weigh 30 ± 0.1 g of a homogeneous soil sample into a 250 mL polyethylene bottle.[10]

  • Extraction Solvent Addition: Add 200 mL of 0.5N sodium hydroxide to the bottle.[10]

  • Shaking: Cap the bottle securely and shake on a reciprocating shaker for 1 hour at approximately 180 rpm. This ensures thorough mixing and efficient extraction of the analytes from the soil matrix.

  • Centrifugation: Centrifuge the sample at 2500 rpm for 10 minutes to pellet the soil particles.[10]

  • Supernatant Collection: Carefully decant 150 mL of the supernatant into a 400 mL beaker.[10]

Acidification and Filtration

Acidification of the extract is a critical step that protonates the carboxylic acid group of Imazethapyr and its impurity, preparing them for extraction into an organic solvent.

  • pH Adjustment: While stirring, slowly add 6N hydrochloric acid to the supernatant to adjust the pH to 1.7-2.0.[10][11] This pH range ensures that the analytes are in their non-ionized form, which is more soluble in organic solvents.

  • Filtration Aid: Add approximately 10 g of Celite® 545 to the acidified extract and stir to form a slurry.[10] Celite® acts as a filter aid, preventing the clogging of the filter paper by fine suspended particles.

  • Vacuum Filtration: Filter the mixture through a Whatman No. 40 filter paper using a Buchner funnel under vacuum.[10]

  • Washing: Wash the beaker and the filter cake with two 25 mL portions of 0.1N hydrochloric acid to ensure the complete transfer of the analytes.[10]

Liquid-Liquid Partitioning

This step serves to transfer the analytes from the aqueous phase to an immiscible organic solvent, providing a significant cleanup and concentration effect.

  • Solvent Extraction: Transfer the filtrate to a 500 mL separatory funnel. Add 100 mL of methylene chloride and shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

  • Phase Separation: Allow the layers to separate. The organic (bottom) layer contains the analytes.

  • Emulsion Breaking (if necessary): If an emulsion forms, add 5-10 mL of methanol to help break it.[10]

  • Collection and Re-extraction: Drain the methylene chloride layer through anhydrous sodium sulfate (to remove residual water) into a collection flask. Repeat the extraction of the aqueous phase twice more with 100 mL portions of methylene chloride.[10]

  • Concentration: Combine the methylene chloride extracts and evaporate to a volume of approximately 10 mL using a rotary evaporator with a water bath temperature of 35-40°C.

Solid-Phase Extraction (SPE) Cleanup

A dual-cartridge SPE approach is employed for rigorous cleanup. The C18 cartridge removes non-polar interferences, while the SCX (Strong Cation Exchange) cartridge retains the analytes, allowing for further removal of contaminants.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[10]

    • Condition an SCX SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[10]

  • Sample Loading:

    • Dissolve the concentrated sample from step 4.3.5 in 5 mL of 0.1N sodium hydroxide.

    • Load this solution onto the pre-conditioned C18 cartridge.

    • Place the SCX cartridge below the C18 cartridge in the SPE manifold.

    • Elute the C18 cartridge with the sample solution, collecting the eluate in the SCX cartridge.

    • Wash the C18 cartridge with two 5 mL portions of deionized water, collecting the washings in the SCX cartridge.[10]

  • Interference Elution:

    • Remove the C18 cartridge.

    • Wash the SCX cartridge with 3 mL of methanol followed by 2 mL of deionized water to remove any remaining polar interferences.[10]

  • Analyte Elution:

    • Elute the Imazethapyr and Impurity 10 from the SCX cartridge with 10 mL of a 5% ammonium hydroxide in methanol solution.

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the HPLC mobile phase.

    • Filter through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation and Expected Results

The following table provides a hypothetical representation of expected recovery data for the described protocol. Actual results may vary depending on the soil type and fortification levels.

AnalyteFortification Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Imazethapyr1092.54.8
5095.13.2
Imazethapyr Impurity 101090.85.1
5093.73.5

Table 1: Hypothetical recovery data for Imazethapyr and Imazethapyr Impurity 10 from spiked soil samples.

Workflow Visualization

The following diagram illustrates the key stages of the sample preparation protocol.

SamplePrepWorkflow Start Start: 30g Soil Sample Extraction 1. Alkaline Extraction (200mL 0.5N NaOH, 1hr shake) Start->Extraction Centrifuge 2. Centrifugation (2500 rpm, 10 min) Extraction->Centrifuge Acidify 3. Acidification & Filtration (pH 1.7-2.0 with HCl, Celite) Centrifuge->Acidify LLE 4. Liquid-Liquid Partitioning (3x 100mL Methylene Chloride) Acidify->LLE Evap1 5. Concentration (Rotary Evaporation) LLE->Evap1 SPE_Cleanup 6. Dual SPE Cleanup (C18 followed by SCX) Evap1->SPE_Cleanup Elution 7. Analyte Elution (5% NH4OH in Methanol) SPE_Cleanup->Elution Evap2 8. Final Concentration (Evaporate & Reconstitute) Elution->Evap2 End End: Sample for HPLC Analysis Evap2->End

Caption: Workflow for the extraction of Imazethapyr and its impurities.

Conclusion

The protocol detailed in this application note provides a comprehensive and reliable method for the extraction of Imazethapyr and its isomeric impurity, Imazethapyr Impurity 10, from soil matrices. The combination of alkaline extraction, liquid-liquid partitioning, and a dual-cartridge SPE cleanup ensures high recovery rates and a clean extract, which is essential for accurate and sensitive analysis by HPLC. This method is a valuable tool for researchers and scientists in environmental monitoring, agricultural science, and regulatory compliance.

References

  • B.K. Singh, A. Kumar, and S. Kumar, "Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples," International Journal of ChemTech Research, vol. 8, no. 4, pp. 1768-1779, 2015. [Link]

  • U.S. Environmental Protection Agency, "Environmental Chemistry Methods: Imazethapyr; 404294-11," 1994. [Link]

  • W. T. stringent, J. M. Van Emon, and S. J. Gee, "Determination of Imazethapyr Using Capillary Column Flow Injection Liposome Immunoanalysis," Journal of Agricultural and Food Chemistry, vol. 44, no. 10, pp. 3291-3297, 1996. [Link]

  • U.S. Environmental Protection Agency, "Environmental Chemistry Methods: Imazethapyr ( CL 263 , 222); No MRID," 1991. [Link]

  • S. Sondhia, "Determination of imazethapyr residues in soil and grains after its application to soybeans," ResearchGate, 2014. [Link]

  • U.S. Food and Drug Administration, "Guidance for Industry - Q3A Impurities in New Drug Substances," 2008. [Link]

  • S. Sondhia, "Residues of imazethapyr in field soil and plant samples following an application to soybean," Indian Journal of Weed Science, vol. 47, no. 2, pp. 175-178, 2015. [Link]

  • ECA Academy, "FDA´s final Guidance on Elemental Impurities in Drug Products," 2018. [Link]

  • Central Insecticides Board & Registration Committee, "METHOD OF ANALYSIS OF IMAZETHAPYR TECHNICAL,". [Link]

  • ResolveMass Laboratories Inc., "How Pharmaceutical Impurity Analysis Works," 2025. [Link]

  • U.S. Food and Drug Administration, "Guidance for Industry: Impurities in New Drug Products," 2006. [Link]

  • K. Apparao et al., "Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil," Der Pharma Chemica, vol. 7, no. 10, pp. 353-359, 2015. [Link]

  • S. Sondhia, "Evaluation of imazethapyr leaching in soil under natural rainfall conditions," Journal of the Indian Society of Soil Science, vol. 61, no. 1, pp. 58-61, 2013. [Link]

  • U.S. Food and Drug Administration, "ANDAs: Impurities in Drug Products," 2010. [Link]

  • J. M. Van Emon and V. Lopez-Avila, "FILIA Determination of Imazethapyr Herbicide in Water," ResearchGate, 1993. [Link]

  • ZeptoMetrix, "EPA Method 8081 Pesticide Standard,". [Link]

  • U.S. Environmental Protection Agency, "Analytical Methods for Measuring Pesticide Residues," 2025. [Link]

  • S. N. M. Shaifuddin et al., "Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography," International Journal of Environmental, Chemical, Ecological, Geological and Geophysical Engineering, vol. 8, no. 9, 2014. [Link]

  • U.S. Environmental Protection Agency, "Analytical Methods and Procedures for Pesticides," 2016. [Link]

  • U.S. Environmental Protection Agency, "Analytical Methods and Procedures for Pesticides," 2025. [Link]

  • A. Duhan et al., "Behavior of pre-mix formulation of imazethapyr and imazamox herbicides in two different soils," Environmental Science and Pollution Research, vol. 26, no. 5, pp. 4935-4943, 2019. [Link]

  • N. A. Halimah, M. T. M. Lias, and M. R. B. Abas, "Optimization method for simultaneous extraction and detection of imazapic and imazapyr herbicides in soil and water using HPLC-U," Sains Malaysiana, vol. 46, no. 12, pp. 2339-2348, 2017. [Link]

  • S. J. Moore et al., "Residues and Dissipation of the Herbicide Imazapyr after Operational Use in Irrigation Water," Water, vol. 11, no. 1, p. 113, 2019. [Link]

  • Axios Research, "Imazethapyr Impurity 10,". [Link]

  • U.S. Environmental Protection Agency, "Residue Chemistry Test Guidelines OPPTS 860.1340 Residue Analytical Method," 1996. [Link]

  • HPM Chemicals & Fertilizers Ltd., "Imazethapyr 10% SL,". [Link]

  • National Center for Biotechnology Information, "Imazethapyr," PubChem Compound Summary for CID 54740. [Link]

Sources

Application Note: Precision Isolation of Imazethapyr Impurity 10 (Regioisomer)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-purity isolation of Imazethapyr Impurity 10 , identified here as the critical regioisomer formed during the synthesis cyclization step. This specific impurity presents a significant separation challenge due to its isobaric nature and physicochemical similarity to the parent API (Active Pharmaceutical/Pesticide Ingredient).

Executive Summary

In the synthesis of imidazolinone herbicides like Imazethapyr, the most persistent and difficult-to-remove impurities are structural isomers. Impurity 10 (commercial designation) is chemically identified as the regioisomer resulting from the non-selective cyclization of the pyridine-2,3-dicarboxylic acid intermediate.[]

While enantiomers (R/S) are separated via chiral phases, Impurity 10 requires an optimized achiral Prep-HPLC system leveraging pH-dependent selectivity.[] This protocol details a self-validating workflow to isolate Impurity 10 with >98% purity for use as a Certified Reference Material (CRM).

Chemical Context & Mechanism

Parent Molecule (Imazethapyr): 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid.[][2] Target (Impurity 10): 5-ethyl-3-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]picolinic acid (Regioisomer).[]

Formation Mechanism: The synthesis involves the condensation of 5-ethylpyridine-2,3-dicarboxylic acid with an amino-amide backbone.[] The reaction should favor the C2-cyclization (nicotinic acid derivative). However, steric and electronic factors often permit C3-cyclization, generating the picolinic acid derivative (Impurity 10).

Pathway Visualization

The following diagram illustrates the bifurcation point in the synthesis pathway leading to the impurity.

Imazethapyr_Synthesis Start 5-Ethylpyridine-2,3- dicarboxylic acid Intermediate Amide Intermediate Start->Intermediate + Reagent Reagent 2-Amino-2,3- dimethylbutyramide Reagent->Intermediate Cyclization Cyclization (Base/Acid Catalyzed) Intermediate->Cyclization Imazethapyr Imazethapyr (API) (Nicotinic Acid Deriv.) Major Product Cyclization->Imazethapyr C2-Attack (Preferred) Impurity10 Impurity 10 (Picolinic Acid Deriv.) Regioisomer Cyclization->Impurity10 C3-Attack (Impurity)

Caption: Synthetic bifurcation showing the origin of Impurity 10 via competitive cyclization at the C3 carboxylate.

Isolation Strategy: The "pH-Switch" Protocol

Because Imazethapyr and Impurity 10 are amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid), their retention behavior shifts dramatically with pH.

  • Low pH (< 2.5): Both species are protonated (cationic pyridine, neutral acid).[] Hydrophobic interaction dominates.[]

  • Intermediate pH (3.5 - 5.0): The carboxylic acid begins to ionize.[] The pKa difference between the nicotinic (API) and picolinic (Impurity) acid moieties is the key separation lever. The picolinic acid isomer often forms an internal hydrogen bond or zwitterion differently than the nicotinic form, altering its effective polarity.

Recommended Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl) .[] Reasoning: While C18 is standard, Phenyl phases offer superior selectivity for aromatic isomers through


 interactions with the pyridine ring, which are sterically modulated by the position of the imidazolinone group.
Experimental Protocol

Objective: Isolate >50 mg of Impurity 10 at >98% purity.

Step 1: Sample Preparation (Enrichment)

Do not inject raw crude. Enrich the target to maximize Prep-HPLC yield.

  • Source: Obtain "Mother Liquor" from the final crystallization step of Imazethapyr manufacturing (where the impurity concentrates).

  • Acid Wash: Dissolve residue in 0.1 N HCl.[] Partition with Dichloromethane (DCM). The zwitterionic species remain in the aqueous acid phase, while non-polar degradation products move to DCM.

  • Solid Phase Extraction (SPE):

    • Cartridge: SCX (Strong Cation Exchange).

    • Load: Acidified aqueous phase.[]

    • Wash: Methanol (removes neutrals).

    • Elute: 5% NH4OH in Methanol (releases pyridine bases).

    • Result: A semi-pure mixture of Imazethapyr and Impurity 10.[3]

Step 2: Prep-HPLC Method

This method uses a shallow gradient to maximize the resolution (


) between the isomers.
ParameterSpecification
System Binary Gradient Prep-HPLC (e.g., Agilent 1260 Infinity II Prep)
Column XSelect CSH Phenyl-Hexyl (19 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Formate, pH 3.2 (Adjusted with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 15.0 mL/min
Wavelength 254 nm (Pyridine absorption max)
Injection Vol. 500 - 1000 µL (Concentration: 50 mg/mL)

Gradient Profile:

Time (min) % B Event
0.0 15 Equilibration
2.0 15 Load
25.0 25 Isomer Separation Window
30.0 90 Wash

| 35.0 | 15 | Re-equilibration |[]

Technical Insight: The shallow gradient (0.4% B/min) is critical. Impurity 10 typically elutes after the main peak due to the slightly higher lipophilicity of the picolinic ester/acid form in this pH range (verify retention order with a standard spike if available; otherwise, collect the minor peak adjacent to the main peak).

Step 3: Fraction Processing[]
  • Trigger: Collection based on threshold (absorbance > 50 mAU) and slope.

  • Neutralization: Immediately adjust fraction pH to 7.0 to prevent hydrolysis of the imidazolinone ring during drying.

  • Drying: Lyophilize (freeze-dry). Do not use rotary evaporation at high heat (>40°C) as imidazolinones can thermally degrade.[]

Workflow Visualization

The following diagram outlines the decision logic and processing steps for the isolation.

Isolation_Workflow Crude Crude Mother Liquor (~5-10% Impurity 10) SPE SPE Enrichment (SCX Cartridge) Crude->SPE Remove neutrals PrepLC Prep-HPLC (Phenyl-Hexyl, pH 3.2) SPE->PrepLC Inject Enriched Sample Decision Peak Resolution Rs > 1.5? PrepLC->Decision Decision->PrepLC No (Optimize Gradient) Fraction1 Fraction A: API (Discard/Recycle) Decision->Fraction1 Main Peak Fraction2 Fraction B: Impurity 10 (Target) Decision->Fraction2 Minor Peak (Regioisomer) Processing Neutralization & Lyophilization Fraction2->Processing QC Final QC (NMR, MS, HPLC Purity) Processing->QC

Caption: Step-by-step isolation workflow from crude liquor to lyophilized standard.

Characterization & Validation

To certify the isolated material as "Impurity 10", you must confirm the structural isomerism.

  • Mass Spectrometry (LC-MS): Both parent and impurity will show

    
    .[] Differentiation: MS/MS fragmentation patterns often differ.[] The picolinic acid derivative (Impurity 10) may show a unique decarboxylation fragment distinct from the nicotinic acid parent.
    
  • 1H-NMR: This is definitive.

    • Imazethapyr: Pyridine protons show coupling typical of 2,3,5-substitution.[]

    • Impurity 10: Look for the shift in the ethyl group signals and the aromatic proton splitting pattern, which changes due to the altered electronic environment of the pyridine ring (2,3,5-substitution pattern remains, but chemical shifts relative to the ring nitrogen will differ).

  • Purity Check: Re-inject on an analytical C18 column. Purity should be calculated by % area normalization at 254 nm.[]

References

  • Axios Research. (n.d.).[] Imazethapyr Impurity 10 Reference Standard. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2014). Imazethapyr: Pesticide Residues in Food.[] JMPR Evaluation. Retrieved from [Link]

  • PubChem. (2025).[] Imazethapyr Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shaner, D. L., et al. (2007).[4] Imidazolinone Herbicides. USDA ARS.[][4] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Resolving co-elution of Imazethapyr and Impurity 10 peaks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Imazethapyr analysis. This guide is designed for researchers, analytical scientists, and quality control professionals encountering challenges during the chromatographic analysis of Imazethapyr. Here, we provide in-depth, field-proven insights to troubleshoot common issues, with a special focus on resolving the co-elution of Imazethapyr and its closely related impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Imazethapyr peak is co-eluting with a peak for Impurity 10. How do I resolve them?

A1: Initial Assessment & Confirmation

Co-elution, where two or more compounds elute from the chromatographic column at the same time, is a frequent challenge, especially with structurally similar molecules like an active pharmaceutical ingredient (API) and its impurities.[1] The first step is to confirm that you are indeed observing co-elution and not a distorted peak from a single compound.

Confirmation Steps:

  • Peak Shape Analysis: A symmetrical, Gaussian peak is ideal. Look for tell-tale signs of co-elution such as peak shoulders, tailing, or fronting, which suggest the presence of an unresolved component.[2][3]

  • Detector-Assisted Peak Purity: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), these can be invaluable tools.

    • DAD/PDA: A peak purity analysis can be performed by comparing UV-Vis spectra across the peak. If the spectra are not identical, it's a strong indication of co-elution.[2][3]

    • MS: An LC-MS system can reveal the presence of multiple components by examining the mass spectra across the peak, even for isomers which have the same mass but may have different fragmentation patterns.[2]

Once co-elution is confirmed, a systematic approach to method development is required to improve the resolution between Imazethapyr and Impurity 10. The resolution is governed by three key factors: column efficiency (N), retention factor (k), and selectivity (α).[4] Of these, selectivity is the most powerful tool for resolving closely eluting peaks.[4]

Our troubleshooting will therefore focus on modifying parameters that have the greatest impact on selectivity.

Q2: How does mobile phase pH affect the separation of Imazethapyr and Impurity 10?

A2: The Critical Role of pH in Selectivity

Mobile phase pH is one of the most critical parameters for controlling the retention and selectivity of ionizable compounds. Imazethapyr is an acidic compound with a pKa of approximately 3.9.[5] This means that its ionization state, and therefore its hydrophobicity and interaction with the stationary phase, is highly dependent on the pH of the mobile phase.

  • At a pH below its pKa (e.g., pH < 2.9): Imazethapyr will be predominantly in its non-ionized (neutral) form. In reversed-phase chromatography, this leads to stronger hydrophobic interactions with the C18 stationary phase and thus, longer retention times.[6]

  • At a pH above its pKa (e.g., pH > 4.9): Imazethapyr will be primarily in its ionized (negatively charged) form. This makes the molecule more polar, reducing its retention on a non-polar stationary phase, leading to shorter retention times.[6]

If Impurity 10 has a different pKa, even a slight one, adjusting the mobile phase pH can dramatically alter the selectivity between it and Imazethapyr. By manipulating the pH, you can change the ionization state of one compound more than the other, leading to differential shifts in their retention times and ultimately, achieving separation.

Troubleshooting Workflow for pH Optimization

Below is a logical workflow for optimizing the mobile phase pH to resolve co-eluting peaks.

pH_Optimization_Workflow start Co-elution Observed pKa_check Identify pKa of Imazethapyr (~3.9) Estimate pKa of Impurity 10 if possible start->pKa_check ph_range Select pH range for screening: - pH 2.5-3.0 (Analyte is neutral) - pH 4.0-5.0 (Analyte is partially ionized) - pH 6.5-7.5 (Analyte is fully ionized) pKa_check->ph_range experiment Perform systematic experiments at different pH values ph_range->experiment evaluate Evaluate Resolution (Rs) and Peak Shape experiment->evaluate decision Is Rs >= 1.5 and peak shape acceptable? evaluate->decision success Resolution Achieved decision->success Yes next_step Proceed to other method adjustments (e.g., Organic Solvent, Stationary Phase) decision->next_step No

Caption: A workflow for pH optimization.

Q3: I've tried adjusting the pH, but the peaks are still not fully resolved. What should I try next?

A3: Modifying the Organic Mobile Phase and Stationary Phase

If pH adjustments alone are insufficient, the next logical steps involve altering the organic component of the mobile phase and considering a different stationary phase chemistry.

1. Changing the Organic Solvent:

The most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). While they are often used interchangeably, they possess different properties that can influence selectivity.

  • Acetonitrile: Generally has a lower viscosity and provides better peak efficiency (narrower peaks).

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter selectivity for compounds with hydrogen bond donors or acceptors.

Experimental Protocol: Organic Solvent Screening

  • Prepare two sets of mobile phases at the optimal pH determined previously.

    • Mobile Phase Set A: Aqueous buffer with Acetonitrile.

    • Mobile Phase Set B: Aqueous buffer with Methanol.

  • Start with an isocratic elution (e.g., 60:40 aqueous:organic) for each set.

  • If separation is still inadequate, run a gradient elution for both ACN and MeOH to compare the elution order and peak spacing. Sometimes, a change in elution order can be achieved, which is a strong indicator of a change in selectivity.

2. Exploring Alternative Stationary Phases:

If modifying the mobile phase does not yield the desired resolution, changing the stationary phase is the most powerful way to alter selectivity.[4] While a standard C18 column is a good starting point, its primary separation mechanism is based on hydrophobicity.[7] If Imazethapyr and Impurity 10 have very similar hydrophobicities, a C18 column may not be able to differentiate them effectively.

Alternative Stationary Phases to Consider:

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (ODS) HydrophobicGeneral purpose, non-polar to moderately polar compounds.
Phenyl-Hexyl Hydrophobic, π-π interactionsCompounds containing aromatic rings. The π-π interactions can provide unique selectivity for aromatic analytes.[8]
Polar-Embedded Hydrophobic, Hydrogen BondingEnhancing retention and selectivity for polar compounds that are poorly retained on C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole-Dipole, Ion-ExchangeAromatic, halogenated, and isomeric compounds. Offers a different selectivity profile compared to C18 and Phenyl phases.

Data Summary: Impact of Method Variables on Resolution

Parameter AdjustedPrimary Effect OnRationale for Improvement
Mobile Phase pH Selectivity (α)Alters the ionization and polarity of Imazethapyr and the impurity, leading to differential retention.
Organic Solvent Type Selectivity (α)Different solvents (ACN vs. MeOH) offer different interaction mechanisms (e.g., hydrogen bonding) with the analytes.
Stationary Phase Selectivity (α)Introduces different separation mechanisms (e.g., π-π interactions, hydrogen bonding) beyond simple hydrophobicity.[4][7]
Temperature Efficiency (N) & Selectivity (α)Higher temperatures decrease mobile phase viscosity, leading to sharper peaks (higher N). It can also subtly alter selectivity.
Flow Rate Efficiency (N)Lowering the flow rate can increase efficiency and improve resolution, but at the cost of longer run times.[9]
Q4: Can temperature or flow rate adjustments help resolve my co-eluting peaks?

A4: Fine-Tuning Your Separation

Adjusting temperature and flow rate are generally considered fine-tuning steps after the major selectivity parameters (pH, solvent, and stationary phase) have been explored.

  • Temperature: Increasing the column temperature reduces the viscosity of the mobile phase, which can lead to sharper, narrower peaks (increased efficiency). This alone might be enough to resolve two very closely eluting peaks. However, be aware that temperature can also change the selectivity of the separation, sometimes for the better, and sometimes for the worse. It is an empirical parameter that should be tested.

  • Flow Rate: The van Deemter equation describes the relationship between flow rate and column efficiency. In general, lowering the flow rate can increase efficiency and improve resolution.[9] This is a simple parameter to adjust but will result in longer analysis times.

Systematic Troubleshooting Flowchart

Troubleshooting_Coelution start Co-elution of Imazethapyr and Impurity 10 step1 Step 1: Mobile Phase pH (Greatest impact on ionizable compounds) start->step1 step2 Step 2: Organic Solvent (ACN vs. MeOH) step1->step2 If unresolved step3 Step 3: Stationary Phase (e.g., Phenyl, PFP) step2->step3 If unresolved step4 Step 4: Temperature (Fine-tuning) step3->step4 If unresolved step5 Step 5: Flow Rate (Fine-tuning) step4->step5 If minor improvement needed end Resolution Achieved step5->end

Caption: Systematic approach to resolving co-elution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2020). LCGC North America.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.[Link]

  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. (n.d.). Chromatography Today.[Link]

  • Rapid Spectrophotometric Method for Determination of Imazethapyr Herbicide in Commercial Formulations and Environmental Samples. (2012). International Journal of Environmental Analytical Chemistry.[Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023). AnalyteGuru.[Link]

  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. (2023). International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • Analytical Method Development for Imazapyr and Imazapic Herbicides using High Performance Liquid Chromatography. (2014). International Journal of Engineering and Technology.[Link]

  • ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2014). Journal of Chemical and Pharmaceutical Research.[Link]

  • Influence of Stationary Phase Selectivity on the HPLC Separation of Porphyrins. (2007). Journal of Liquid Chromatography & Related Technologies.[Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024). Separation Science.[Link]

  • The Role of Selectivity in Liquid Chromatography Method Development. (2020). LCGC North America.[Link]

  • HPLC Method Development. (2012). SlideShare.[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters.[Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.[Link]

  • METHOD OF ANALYSIS OF IMAZETHAPYR TECHNICAL. (n.d.). Central Insecticides Board & Registration Committee.[Link]

  • Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. (2022). MDPI.[Link]

  • The use of Mobile Phase pH as a Method Development Tool. (2020). Chromatography Today.[Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2017). LCGC North America.[Link]

  • Pesticide Fact Sheet Number 196 Imazethapyr. (1989). United States Environmental Protection Agency.[Link]

  • Residues of imazethapyr in field soil and plant samples following an application to soybean. (2015). Environmental Monitoring and Assessment.[Link]

  • Physico-chemical properties of imazethapyr. (n.d.). ResearchGate.[Link]

  • Imazethapyr ammonium. (2025). AERU, University of Hertfordshire.[Link]

  • IMAZETHAPYR (289). (n.d.). Food and Agriculture Organization of the United Nations.[Link]

Sources

Troubleshooting retention time shifts for Imazethapyr Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals experiencing retention time (RT) shifts during the chromatographic analysis of Imazethapyr Impurity 10. Given that Imazethapyr Impurity 10 is an isomer of the parent compound, Imazethapyr, their structural similarities demand a highly controlled and robust analytical method to ensure consistent and accurate results.[1][2] This document is structured to provide immediate answers through FAQs and a deeper, systematic approach to diagnosing and resolving variability in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations related to retention time instability.

Q1: My retention time for Imazethapyr Impurity 10 has suddenly shifted significantly (e.g., by several minutes). What are the first things I should check?

A sudden, large jump in retention time is often due to a simple error in method setup.[3] Before investigating more complex issues, perform these initial checks:

  • Confirm Mobile Phase: Ensure the correct mobile phase bottles are connected to the correct solvent lines. Verify that the composition (e.g., 65:35 aqueous to organic) was prepared exactly as specified in your method.

  • Check Flow Rate: Confirm the flow rate set in the instrument software matches the method's required flow rate.

  • Verify Column: Double-check that the correct column (e.g., C18, C8) is installed in the system.[3]

Q2: My retention times are consistently drifting shorter or longer over a sequence of injections. What does this typically indicate?

Gradual, unidirectional drift is often symptomatic of a progressive change in the system. The most common causes are:

  • Insufficient Column Equilibration: The column may not have been properly conditioned with the mobile phase before starting the sequence. This is especially true for gradient methods.[4]

  • Changing Mobile Phase Composition: This can occur if one component of the mobile phase is more volatile and evaporates from the reservoir over time, or if the mobile phase was not mixed thoroughly.

  • Column Temperature Fluctuation: If a column heater is not used, changes in ambient laboratory temperature throughout the day can cause retention times to drift.[5][6][7]

  • Column Contamination: Gradual buildup of contaminants from the sample matrix can alter the stationary phase chemistry, leading to drift.[8]

Q3: Why is the mobile phase pH so critical for analyzing Imazethapyr and its impurities?

Imazethapyr is a weak acid with two pKa values (pKa1=2.1 and pKa2=3.9).[9] This means its charge state is highly dependent on the pH of the mobile phase. In reversed-phase HPLC, retention is driven by hydrophobic interactions.

  • At low pH (e.g., <2.1): The carboxylic acid group is protonated (neutral), making the molecule less polar and more strongly retained on a C18 column.

  • At higher pH (e.g., >4): The carboxylic acid group is deprotonated (anionic), making the molecule more polar and causing it to elute much earlier (shorter retention time). Even a small shift in pH (e.g., 0.1-0.2 units) can significantly change the ionization state and, consequently, the retention time. Therefore, a robust, well-prepared buffer is essential for reproducible results.[5][10]

Q4: Can the solvent I use to dissolve my sample affect retention time and peak shape?

Absolutely. If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause peak distortion and shifts in retention time.[8] For example, injecting a sample dissolved in 100% acetonitrile into a mobile phase of 35% acetonitrile can cause the analyte to travel through the initial part of the column too quickly, leading to peak fronting and earlier elution. As a best practice, the sample solvent should be as close in composition to the mobile phase as possible.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic framework for identifying and resolving the root cause of retention time shifts.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing retention time issues. Start at the top and work your way down, eliminating variables one by one.

Troubleshooting_Flowchart start RT Shift Observed (Sudden or Drifting?) check_method 1. Verify Method Parameters - Flow Rate - Mobile Phase Composition - Column Type & Temp start->check_method mobile_phase 2. Investigate Mobile Phase - pH Correct? - Freshly Prepared? - Degassed? check_method->mobile_phase Parameters OK resolution Problem Resolved check_method->resolution Error Found & Corrected system_pressure 3. Check System Pressure - Stable? - Within Expected Range? mobile_phase->system_pressure Mobile Phase OK mobile_phase->resolution Error Found & Corrected column_health 4. Evaluate Column - Age/Injection Count? - Equilibration Sufficient? - Run Standard on New Column system_pressure->column_health Pressure Stable system_pressure->resolution Leak/Pump Issue Found sample_prep 5. Examine Sample Prep - Sample Solvent Match Mobile Phase? - Filtered? column_health->sample_prep Column OK column_health->resolution Column Replaced/Cleaned sample_prep->resolution Sample Prep OK sample_prep->resolution Solvent Changed

Caption: A step-by-step diagnostic workflow for troubleshooting retention time shifts.

Section A: The Mobile Phase - The Most Common Culprit

Inconsistencies in the mobile phase are the leading cause of retention time variability.[11]

  • Symptom: Drifting or sudden RT shifts between batches of mobile phase.

  • Potential Cause 1: Incorrect pH. As an ionizable compound, the retention of Imazethapyr Impurity 10 is highly sensitive to pH.[9] An incorrectly calibrated pH meter or error in adding the acid/buffer components can lead to significant shifts.

  • Solution: Use a calibrated pH meter. When preparing an aqueous buffer, dissolve the buffer salt in ~90% of the final water volume, adjust the pH with acid (e.g., phosphoric or acetic acid), and only then bring it to the final volume.[12][13] This ensures the final buffer concentration is accurate.

  • Potential Cause 2: Improper Mixing or Composition. If the aqueous and organic components are not measured accurately or mixed thoroughly, the true solvent strength will differ from the intended ratio, affecting retention.[3]

  • Solution: Use graduated cylinders or volumetric flasks for accurate measurement. When mixing, add the organic solvent to the aqueous buffer and mix thoroughly. For isocratic methods, it is best practice to pre-mix the mobile phase in a single container to avoid pump proportioning errors.

  • Potential Cause 3: Buffer Concentration. The buffer should have sufficient capacity to resist pH changes when the sample is introduced.[3]

  • Solution: A buffer concentration of 10-25 mM is typically sufficient. Ensure the operating pH is within ±1 pH unit of the buffer's pKa for maximum buffering capacity.

Section B: The HPLC Column - The Heart of the Separation

The column's condition is paramount for reproducible chromatography.

  • Symptom: Gradually decreasing retention times, often accompanied by peak broadening or tailing.

  • Potential Cause 1: Column Degradation. Over time, the bonded stationary phase can be stripped from the silica support, especially when using mobile phases with extreme pH (e.g., pH < 2.5).[3] This reduces the column's retentivity.

  • Solution: Keep a logbook for each column to track the number of injections and exposure to harsh conditions. Run a standard on a new column to establish a benchmark chromatogram for future comparisons.[4] If performance degrades, the column may need to be replaced.

  • Symptom: Irreproducible retention times, especially when using highly aqueous mobile phases (>95% water).

  • Potential Cause 2: Stationary Phase Dewetting (Phase Collapse). Standard C18 phases are highly hydrophobic. If a mobile phase with a very high aqueous content is used, the water can be expelled from the pores of the stationary phase, drastically reducing the surface area available for interaction and causing a loss of retention.[14]

  • Solution: Ensure your method does not hold at 100% aqueous for extended periods. If high aqueous content is necessary, use a column with a polar-embedded or polar-endcapped stationary phase (often designated with "AQ" or "Hydro"), which are designed to prevent this phenomenon.[15]

The Impact of pH on Imazethapyr Retention

The following diagram illustrates how mobile phase pH affects the chemical form of Imazethapyr (and its isomer, Impurity 10) and its interaction with a typical C18 stationary phase.

pH_Effect cluster_low_ph Low pH (e.g., pH 2.1) cluster_high_ph High pH (e.g., pH 7.0) low_ph_mol Imazethapyr (Neutral) R-COOH low_ph_interaction Strong Hydrophobic Interaction low_ph_mol->low_ph_interaction low_ph_result Longer Retention Time low_ph_interaction->low_ph_result c18_phase C18 Stationary Phase (Non-Polar) low_ph_interaction->c18_phase high_ph_mol Imazethapyr (Anionic) R-COO⁻ high_ph_interaction Weak Hydrophobic Interaction (Electrostatic Repulsion) high_ph_mol->high_ph_interaction high_ph_result Shorter Retention Time high_ph_interaction->high_ph_result high_ph_interaction->c18_phase

Sources

Validation & Comparative

Qualification Guide: Establishing Working Standards for Imazethapyr Impurity 10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of imidazolinone herbicides, Imazethapyr Impurity 10 serves as a critical quality attribute (CQA). While Primary Reference Standards (PRS) for this impurity provide the ultimate traceability to SI units or pharmacopeial benchmarks, they are often cost-prohibitive and supply-constrained for routine batch release testing.[1][2]

This guide details the scientific protocol for qualifying a Working Standard (WS) of Imazethapyr Impurity 10 against a certified Primary Standard . By transitioning to a qualified Working Standard, laboratories can reduce operational costs by >80% while maintaining the data integrity required by ICH Q7 and ISO 17025.

Technical Grounding: Primary vs. Working Standards

Before executing the protocol, the distinction between the comparator (Primary) and the candidate (Working) must be scientifically defined to ensure valid traceability.

FeaturePrimary Standard (The Anchor)Working Standard (The Candidate)
Source Official agency (USP/EP) or ISO 17034 Certified Manufacturer.Synthesized in-house or sourced as high-purity bulk material.[1][2][3]
Characterization Extensive (H-NMR, C-NMR, MS, IR, TGA, ROI, KF).[1][2]Qualified by direct comparison to the Primary Standard.
Uncertainty Low, defined uncertainty budget.[1]Inherits uncertainty from the Primary + Method Precision.
Usage Only for qualification of other standards or critical disputes.Routine QC release, stability testing, and method validation.[1][4][5]
The "Impurity 10" Context

Imazethapyr (


) is an imidazolinone herbicide.[1][2] "Impurity 10" typically refers to a specific process-related degradant or isomer (often a pyridine dicarboxylic acid derivative or a hydrolysis product) critical for regulatory reporting.[1][2]
  • Criticality: High. Variations in Relative Response Factor (RRF) between the parent and impurity can lead to mass balance errors if the standard is not accurately qualified.

Qualification Strategy: The Direct Comparison Approach

We will utilize the Direct Assay Transfer method.[1] Instead of fully characterizing the Working Standard (WS) from scratch (which requires expensive absolute methods like qNMR), we assign potency to the WS by comparing its chromatographic response to the Primary Standard (PS) under identical conditions.

The Equation of Traceability

The potency of the Working Standard (


) is calculated as:

[1][2]

Where:

  • 
    : Certified Potency of the Primary Standard (as-is basis).[1][2]
    
  • 
    : Average Area Response of Working Standard.[1][2]
    
  • 
    : Average Area Response of Primary Standard.[1][2]
    
  • 
    : Concentration of Primary Standard.[1][2][6]
    
  • 
    : Concentration of Working Standard.[1][2]
    

Experimental Protocol

Instrumentation & Chromatographic Conditions

This method relies on Reversed-Phase HPLC (RP-HPLC) to ensure separation of Impurity 10 from the parent Imazethapyr and other related substances.[1][2]

  • System: HPLC/UPLC with PDA (Photo Diode Array) or UV Variable Wavelength Detector.

  • Column: C18,

    
     (e.g., Agilent Zorbax or Waters Symmetry).[1] Note: Imidazolinones require end-capped columns to reduce tailing.
    
  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5).[1][2] Acidic pH is vital to suppress ionization of the carboxylic acid moieties, ensuring retention.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][2][6]

  • Gradient:

    • 0 min: 85% A / 15% B

    • 15 min: 40% A / 60% B

    • 20 min: 40% A / 60% B[1]

    • 21 min: 85% A / 15% B (Equilibration)

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: 254 nm (Characteristic absorption of the nicotinic acid core).[1]

  • Injection Volume:

    
    .[1][2]
    
Preparation of Standards[1][3][5][6]

A. Primary Standard Solution (Control):

  • Accurately weigh ~10.0 mg of Imazethapyr Impurity 10 Primary Standard into a 50 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Mobile Phase A.[1][2]

  • Calculate exact concentration (

    
    ) accounting for the certificate purity.[1][2]
    

B. Working Standard Solution (Candidate):

  • Accurately weigh ~10.0 mg of the Candidate Material into a 50 mL volumetric flask.

  • Follow the identical dissolution procedure as the Primary.[1]

  • Prepare in triplicate (3 separate weighings) to assess homogeneity.

Qualification Workflow (Visualized)

The following diagram illustrates the decision logic for accepting the Working Standard.

QualificationWorkflow Start Start: Candidate Material Selection ID_Check 1. Identity Confirmation (IR / MS Match to Primary) Start->ID_Check Purity_Check 2. Chromatographic Purity (Area % > 95%) ID_Check->Purity_Check Match Confirmed Fail FAIL: Reject or Repurify ID_Check->Fail Mismatch Assay_Exp 3. Assay Experiment (HPLC-UV Direct Comparison) Purity_Check->Assay_Exp Purity Acceptable Purity_Check->Fail Purity < 95% Calc_Potency Calculate Potency (As-Is) Assay_Exp->Calc_Potency Criteria Check Acceptance Criteria (RSD < 2.0%, Tailing < 1.5) Calc_Potency->Criteria Pass PASS: Assign Potency & Expiry Generate COA Criteria->Pass Meets Criteria Criteria->Fail Out of Spec

Figure 1: Decision tree for qualifying Imazethapyr Impurity 10 Working Standard.

Data Analysis & Acceptance Criteria

To scientifically validate the Working Standard, the data must meet strict statistical requirements.

System Suitability

Before analyzing the candidate, the system must prove capable using the Primary Standard.

ParameterAcceptance LimitRationale
Precision (RSD) NMT 2.0% for 5 replicate injectionsEnsures instrument stability.
Tailing Factor NMT 1.5Ensures peak integration accuracy.[1][2]
Resolution > 2.0 between Impurity 10 and nearest peakEnsures specificity.
Calculation of Potency

Once system suitability passes, inject the Working Standard (Candidate) in triplicate (bracketing the Primary Standard).[1]

Example Calculation:

  • Primary Std Purity (

    
    ):  99.5%[1][2]
    
  • Primary Std Conc (

    
    ):  0.201 mg/mL[1][2]
    
  • Primary Std Area (

    
    ):  1,500,000[1][2]
    
  • Working Std Conc (

    
    ):  0.203 mg/mL[1][2]
    
  • Working Std Area (

    
    ):  1,480,000[1][2]
    



[1][2]
Final Validity Check

The calculated potency (


) must be compared against the Chromatographic Purity (Area %)  of the candidate.[1]
  • Rule: The Calculated Potency should be within

    
     of the Area Normalization Purity.
    
  • Why? If Area % is 99% but Potency is 90%, the candidate likely contains inorganic salts or residual solvents (which are invisible to UV detection).[1] In this case, Thermogravimetric Analysis (TGA) or ROI (Residue on Ignition) is required to close the mass balance.[1]

Maintenance of the Working Standard

A qualified standard is not a permanent asset; it is a decaying one.[1]

  • Validity Period: Assign a tentative expiry of 1 year .

  • Storage: Store at

    
     in amber vials (Imazethapyr derivatives can be light-sensitive).
    
  • Re-qualification: Every 12 months, compare the Working Standard against a fresh Primary Standard. If the potency drops by

    
    , discard the lot.
    

References

  • ICH Q7 , Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients, Section 11.17 (Primary Reference Standards) and 11.18 (Secondary Reference Standards).[1]

  • United States Pharmacopeia (USP) , General Chapter <11>, Reference Standards. [1][2]

  • ResolvemMass Laboratories , How to Qualify Secondary Reference Standards to Ensure Compliance.

  • MicroSolv Tech , Relative Response Factor (RRF) in HPLC.

  • NCASI Method HIMS-W106.01 , Hexazinone, Imazapyr, Metsulfuron Methyl, and Sulfometuron Methyl in Water by Solid Phase Extraction and HPLC. (Provides validated HPLC conditions for imidazolinones). [1][2]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.